molecular formula C11H9FN2O3 B6285823 (2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine CAS No. 1261959-37-8

(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine

Cat. No.: B6285823
CAS No.: 1261959-37-8
M. Wt: 236.20 g/mol
InChI Key: MLJNACCMZABHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine is a novel chemical entity designed for advanced pharmaceutical and life science research. As a pyrimidine derivative, it is based on a privileged scaffold in medicinal chemistry, renowned for its broad therapeutic potential and ability to interact with diverse biological targets . The pyrimidine core serves as a key building block in drug discovery, often acting as a bioisostere for phenyl and other aromatic systems to optimize pharmacokinetic and pharmacodynamic properties . The specific substitution pattern on this compound—featuring dihydroxy groups on the pyrimidine ring and a fluorinated methoxyphenyl moiety—suggests potential for investigation in multiple research domains. Pyrimidine-based compounds are extensively studied for their anti-infective properties, including activity against bacterial and fungal pathogens . Furthermore, the structural features are consistent with molecules that exhibit anti-inflammatory effects, potentially modulating key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α (TNF-α) . The incorporation of a fluorine atom is a common strategy in lead optimization to influence a compound's metabolism, bioavailability, and binding affinity. Researchers can leverage this high-purity intermediate to synthesize and evaluate novel analogs for a range of biological activities, contributing to the development of new therapeutic candidates for conditions previously deemed untreatable .

Properties

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-9-3-2-6(12)4-7(9)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJNACCMZABHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzaldehyde and urea.

    Condensation Reaction: The 5-fluoro-2-methoxybenzaldehyde undergoes a condensation reaction with urea in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl groups at positions 2 and 4 are primary sites for nucleophilic substitution (S<sub>N</sub>Ar) and alkylation.

Key Reactions

Reactant/ReagentConditionsProductYieldRef.
2,4-Dichloropyrimidine derivatives (e.g., 32 )Triethylamine (TEA), ethanol, 80°CC4-substituted pyrimidine (33 )75–85%
Amines (e.g., piperazine)p-TsOH·H<sub>2</sub>O, ethanol, reflux2,4-Diaminopyrimidine derivatives (34 )68–72%
ThioureaKHCO<sub>3</sub>, ethanol, 60°C2-Thiol-4-hydroxypyrimidine (26 )70%
  • Mechanism : The hydroxyl groups are activated for displacement via deprotonation under basic conditions. For example, reaction with amines proceeds via an S<sub>N</sub>Ar mechanism, where the hydroxyl group is replaced by an amine nucleophile .

Oxidation and Reduction

The pyrimidine ring and methoxy/fluorine substituents influence redox behavior.

Oxidation

  • Reagents : KMnO<sub>4</sub>, H<sub>2</sub>O<sub>2</sub>, or HNO<sub>3</sub> in acidic media.

  • Products : Pyrimidine-2,4-dione derivatives via hydroxyl group oxidation to ketones .

Reduction

  • Reagents : NaBH<sub>4</sub>, Pd/C under H<sub>2</sub>.

  • Products : Dihydropyrimidines or dehalogenated derivatives (e.g., removal of fluorine at C5) .

Coupling Reactions

The 5-(5-fluoro-2-methoxyphenyl) group enables cross-coupling reactions.

Suzuki–Miyaura Coupling

Boronic AcidCatalystProductYieldRef.
Arylboronic acidPd(dppf)Cl<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF5-Aryl-substituted pyrimidine (21 )65–78%
  • Mechanism : The fluorine atom at C5 acts as a directing group, facilitating palladium-catalyzed coupling at the phenyl ring .

Acid/Base-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes ring modifications:

Chloroacetic Acid Treatment

  • Conditions : HCl, H<sub>2</sub>O, 100°C.

  • Product : Uracil derivatives via decarboxylation and ring closure .

Phosphorus Oxychloride (POCl<sub>3</sub>) Reaction

  • Product : 2,4-Dichloropyrimidine (37 ) with Cl replacing OH groups .

Biological Activity Correlation

Derivatives of this compound show:

  • Antibacterial activity : Inhibition of dihydrofolate reductase (DHFR) with IC<sub>50</sub> values < 1 μM .

  • Anti-inflammatory effects : COX-2 inhibition (IC<sub>50</sub> ≈ 0.04 μM) comparable to celecoxib .

Synthetic Routes

A representative synthesis pathway involves:

  • Multicomponent reaction : Benzaldehyde, ethyl cyanoacetate, and thiourea → pyrimidine core (26 ) .

  • Functionalization : Sequential substitution at C2 and C4 with aryl/alkyl groups .

  • Final modification : Suzuki coupling or hydrazinolysis to introduce the 5-fluoro-2-methoxyphenyl group .

This compound’s reactivity is highly tunable, making it a versatile scaffold for drug discovery. Future research should explore its catalytic asymmetric synthesis and in vivo pharmacokinetic profiles.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H9FN2O3
  • CAS Number : 1261959-37-8
  • Structure : The compound features a pyrimidine ring with hydroxyl groups at positions 2 and 4, and a 5-fluoro-2-methoxyphenyl substituent at position 5. This unique structure contributes to its biological activity and chemical reactivity.

Medicinal Chemistry

(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine is being investigated for its potential as a therapeutic agent. Its applications include:

  • Anticancer Activity : Pyrimidine derivatives are known for their anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids and is a target for anticancer drugs .

Antimicrobial Properties

Research indicates that pyrimidine derivatives exhibit antimicrobial activity against various pathogens. The presence of hydroxyl and fluorine groups can enhance the binding affinity to microbial targets, leading to improved efficacy against bacteria and fungi .

Anti-inflammatory Effects

Pyrimidine compounds have been studied for their anti-inflammatory properties. The structure of this compound suggests potential interactions with inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .

Comparison of Biological Activities

CompoundActivity TypeTargetReference
This compoundAnticancerEGFR
(2,4)-Dihydroxy-5-(3-fluoro-2-methylphenyl)pyrimidineAntimicrobialE. coli
4-Amino-6-methylpyrimidineAnti-inflammatoryCOX enzymes

Case Studies

  • Anticancer Research : A study evaluated the efficacy of pyrimidine derivatives in inhibiting tumor growth in xenograft models. Results showed that compounds similar to this compound significantly reduced tumor size compared to controls, indicating strong anticancer potential .
  • Antimicrobial Screening : In vitro assays demonstrated that the compound exhibited notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to the inhibition of bacterial folate synthesis pathways .
  • Inflammation Models : In vivo studies using formalin-induced paw edema models indicated that pyrimidine derivatives could reduce inflammation markers significantly, suggesting their role as potential anti-inflammatory agents .

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with DNA/RNA synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Position) Molecular Weight Key Features Reference
(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine 2,4-OH; 5-(5-Fluoro-2-methoxyphenyl) Not Reported High polarity (dihydroxy groups), potential CYP2D6 interaction
4-(5-Fluoro-2-methoxyphenyl)pyrimidin-2-amine 2-NH₂; 4-(5-Fluoro-2-methoxyphenyl) 219.22 Aromatic amine enhances DNA intercalation potential
5-Fluoro-1-(3-methylbutanoyl)pyrimidine-2,4-dione 2,4-dione; 5-F; 1-acyl 234.20 Acyl group increases lipophilicity; hydrogen-bonded dimers in crystal
6-Methoxypyrimidine-2,4(1H,3H)-dione 2,4-dione; 6-OCH₃ 170.16 Methoxy group reduces solubility; structural mimic of thymine

Key Observations :

  • Polarity and Solubility : The dihydroxy groups in the target compound enhance water solubility compared to methoxy or acylated derivatives (e.g., 6-methoxy or acyl-pyrimidines) .
  • Fluorine Substitution : The 5-fluoro group in the aryl substituent may enhance metabolic stability and binding affinity to enzymes like thymidylate synthase, similar to 5-fluorouracil (5-FU) .

Key Differences :

  • The target compound’s aryl group may require protective group strategies to preserve the dihydroxy functionality during synthesis, unlike methoxy or acylated derivatives .

Key Findings :

  • Enzyme Interactions : Fluorinated pyrimidines like SCH 66712 exhibit mechanism-based CYP2D6 inhibition (Kᵢ = 4.8 µM) via covalent modification, suggesting the target compound’s fluoro-methoxyphenyl group may similarly target cytochrome P450 isoforms .
  • Antimetabolite Activity : Unlike 5-FU or FUDR, the target compound lacks a ribose/deoxyribose moiety, likely preventing direct incorporation into RNA/DNA. However, the dihydroxy groups may mimic uracil, enabling competitive inhibition of thymidylate synthase .
  • Toxicity Profile: Fluoropyrimidines with free hydroxyl groups (e.g., 5-FU) show dose-dependent gastrointestinal toxicity due to RNA incorporation, whereas acylated derivatives (e.g., 5-fluoro-1-(3-methylbutanoyl)pyrimidine-2,4-dione) may reduce such effects .

Biological Activity

(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and related studies, providing a comprehensive overview of its properties and effects.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}F1_{1}N3_{3}O3_{3}
  • Molecular Weight : 229.20 g/mol
  • CAS Number : Not specifically listed but can be derived from the structure.

The compound features a pyrimidine ring substituted with hydroxyl groups and a fluorinated methoxyphenyl moiety, which contributes to its biological activity.

Synthesis Pathways

The synthesis of this compound can be achieved through various methods:

  • Starting Materials :
    • 5-Fluoro-2-methoxyphenyl derivatives
    • Pyrimidine intermediates
  • Reactions :
    • Nucleophilic substitution reactions
    • Hydroxylation processes
  • Yield and Purity : The purity of synthesized compounds is typically confirmed using HPLC and NMR spectroscopy.

Anticancer Potential

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study published in PubMed indicated that derivatives of fluoropyrimidines can show significant activity against melanoma cells, with IC50_{50} values indicating moderate potency . The compound's mechanism of action may involve interference with DNA synthesis or repair pathways.

Cell LineIC50_{50} (μM)Reference
B16 Melanoma15
L1210 Leukemia20

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of various enzymes:

  • Dihydrofolate Reductase (DHFR) : Compounds with similar structures have shown inhibition of DHFR, which is crucial for DNA synthesis .
  • Protein Kinases : Some derivatives exhibit activity against protein kinases, suggesting a role in cancer therapy by disrupting signaling pathways essential for tumor growth .

Case Studies and Research Findings

  • In Vivo Studies :
    • A study explored the efficacy of this compound in animal models, showing significant tumor reduction compared to controls.
    • The compound was administered at varying dosages to determine optimal therapeutic windows.
  • Mechanistic Insights :
    • The compound's interaction with cellular targets was elucidated using molecular docking studies, revealing binding affinities comparable to established inhibitors in the field .
  • Toxicological Assessments :
    • Toxicity studies indicated manageable side effects at therapeutic doses, with a focus on liver and kidney function in treated subjects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,4)-dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine, and how are intermediates purified?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, condensation of 5-fluoro-2-methoxybenzyl chloride with a pyrimidine precursor (e.g., 2,4-dihydroxypyrimidine) under basic conditions (e.g., sodium methoxide in methanol) at reflux temperatures (70–85°C) . Purification involves recrystallization from ethanol-water mixtures or column chromatography using silica gel and dichloromethane-methanol gradients .

Q. How is structural characterization performed for this compound?

  • Methodology : Use a combination of techniques:

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6_6 to confirm aromatic protons, hydroxyl groups, and substituent positions .
  • HREIMS : High-resolution mass spectrometry to verify molecular weight (e.g., calculated for C11_{11}H8_{8}FN2_2O3_3: 235.0522) .
  • IR : Peaks at ~3200–3400 cm1^{-1} (O-H stretch) and ~1650 cm1^{-1} (C=O/C=N) .

Advanced Research Questions

Q. How do substituent modifications at C-2 and C-4 positions influence cholinesterase inhibition?

  • Methodology :

  • SAR Analysis : Replace C-2 hydroxyl with bulkier groups (e.g., methylpiperazine) to enhance BuChE selectivity, as seen in analogs achieving IC50_{50} values of ~2.2 μM . Polar groups (e.g., sulfoxide) at C-4 improve Aβ aggregation inhibition (e.g., 59% at 100 μM) by enhancing binding to AChE’s peripheral anionic site .
  • In Vitro Assays : Test inhibition of human AChE/BuChE using Ellman’s method (λ = 412 nm) with donepezil as a control .

Q. What experimental designs mitigate cytotoxicity in neuronal cell lines?

  • Methodology :

  • MTT Assay : Treat SH-SY5Y cells with 10–40 μM compound for 24–48 hours. Maintain >80% viability (p > 0.05 vs. control) by optimizing substituent hydrophobicity (e.g., N-benzyl groups reduce toxicity) .
  • Dose Optimization : Use non-linear regression (Origin 7.0) to calculate IC50_{50} and LC50_{50} values, ensuring therapeutic indices >10 .

Q. How can computational modeling predict binding interactions with Aβ peptides?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to Aβ140_{1-40} (PDB: 2LFM). Focus on residues Tyr337 and Trp286 for hydrogen bonding with hydroxyl groups .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of compound-Aβ complexes, monitoring RMSD (<2 Å) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies between in vitro and in silico activity data?

  • Methodology :

  • Validation : Replicate enzyme assays (n ≥ 3) with strict pH control (7.4) to minimize variability. Cross-check docking results with SPR (surface plasmon resonance) to quantify binding kinetics (kon_{on}/koff_{off}) .
  • Meta-Analysis : Compare IC50_{50} trends across analogs (e.g., 9a vs. 9e in ) to identify outliers caused by assay conditions .

Q. Why might cytotoxicity vary across structurally similar derivatives?

  • Root Cause : Differences in logP values (e.g., 2.1 vs. 3.5) affect membrane permeability. Derivatives with polar C-4 substituents (e.g., hydroxyl) show lower neurotoxicity (p = 0.97 in SH-SY5Y assays) .
  • Resolution : Use Caco-2 monolayer assays to measure apparent permeability (Papp_{app}) and prioritize compounds with Papp_{app} > 1 × 106^{-6} cm/s .

Methodological Optimization

Q. What strategies improve yield in large-scale synthesis?

  • Methodology :

  • Flow Chemistry : Use continuous flow reactors with residence times <30 minutes to minimize side reactions (e.g., oxidation of methoxy groups) .
  • Catalysis : Optimize Pd/C (5% w/w) for hydrogenation steps, achieving >90% yield .

Q. How can HPLC methods be validated for purity assessment?

  • Methodology :

  • Column : C18 (5 μm, 250 × 4.6 mm) with acetonitrile/0.1% TFA gradient (5→95% over 20 min).
  • Validation : Ensure linearity (R2^2 > 0.99), LOD/LOQ (<0.1%), and precision (%RSD < 2%) per ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.